molecular formula C17H22F3NO3 B2987312 3-(4-methoxyphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)propanamide CAS No. 1421531-27-2

3-(4-methoxyphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)propanamide

Cat. No.: B2987312
CAS No.: 1421531-27-2
M. Wt: 345.362
InChI Key: YDMCOTODVGGNMR-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)propanamide is a propanamide derivative featuring a 4-methoxyphenyl group at the C3 position and two distinct substituents on the amide nitrogen: oxan-4-yl (tetrahydropyran-4-yl) and 2,2,2-trifluoroethyl.

Key physicochemical properties (estimated):

  • Molecular Formula: C₁₇H₂₁F₃N₂O₃
  • Molecular Weight: ~335 g/mol
  • logP: ~2.5 (predicted based on substituent contributions)
  • Hydrogen Bond Acceptors/Donors: 5/1

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3NO3/c1-23-15-5-2-13(3-6-15)4-7-16(22)21(12-17(18,19)20)14-8-10-24-11-9-14/h2-3,5-6,14H,4,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMCOTODVGGNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N(CC(F)(F)F)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)propanamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to a reductive amination process using oxan-4-ylamine and 2,2,2-trifluoroethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 3-(4-methoxyphenyl)-N-(oxan-4-yl)propanamine.

    Substitution: Formation of derivatives with different functional groups replacing the trifluoroethyl group.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-N-[(oxan-4-yl)methyl]propanamide ()

  • Structure : Shares the 4-methoxyphenylpropanamide core but substitutes the amide nitrogen with a single oxan-4-ylmethyl group.
  • Properties :
    • Molecular Weight: 277.36 g/mol
    • logP: 2.12
    • Hydrogen Bond Acceptors: 4
  • Comparison: The absence of the trifluoroethyl group reduces lipophilicity (lower logP) and molecular weight.

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide ()

  • Structure : Ibuprofen-derived propanamide with a 3-chlorophenethyl substituent.
  • Properties :
    • Molecular Weight: 319.84 g/mol
    • logP: ~3.5 (estimated)
  • Comparison: The chlorophenethyl group increases logP significantly, suggesting stronger membrane permeability.

N-(2-Fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide ()

  • Structure : Incorporates a 1,2,4-oxadiazole ring linked to the 4-methoxyphenyl group.
  • Properties :
    • Molecular Weight: 355.35 g/mol
    • logP: ~3.0 (estimated)
  • Comparison :
    • The oxadiazole ring introduces aromaticity and hydrogen-bonding capacity, which may enhance target binding.
    • The trifluoroethyl group in the target compound provides distinct electronic effects (electron-withdrawing) absent here .

3-Chloro-N-(4-methoxyphenyl)propanamide ()

  • Structure : Simplest analogue with a 4-methoxyphenyl group and chlorine at C3.
  • Properties :
    • Molecular Weight: 213.67 g/mol
    • logP: ~1.8 (estimated)
  • Comparison: The lack of nitrogen substituents reduces steric hindrance, favoring hydrogen bonding (as seen in its crystal structure). The target compound’s dual substituents may hinder classical N–H···O interactions but introduce novel C–H···F contacts .

Antioxidant and Anticancer Activity ()

  • Key Finding : 4-Methoxyphenylpropanamide derivatives exhibit antioxidant activity (1.4× ascorbic acid) and cytotoxicity against glioblastoma (U-87) and breast cancer (MDA-MB-231) cells.
  • Relevance : The target compound’s trifluoroethyl group may enhance cytotoxicity by improving cell membrane penetration, while the oxan-4-yl group could mitigate excessive hydrophobicity .

Alpha-Glucosidase Inhibition ()

  • Key Finding : Propenamide derivatives with 4-methoxyphenyl groups show strong α-glucosidase inhibitory activity.
  • Relevance : The target compound’s trifluoroethyl group could modulate enzyme binding through hydrophobic interactions, though this requires experimental validation .

logP and Solubility

  • Trifluoroethyl vs. Oxan-4-yl :
    • The trifluoroethyl group increases logP (~+0.5 per CF₃ group), while the oxan-4-yl ether oxygen may counterbalance this by improving aqueous solubility .

Tabulated Comparison of Key Compounds

Compound Name Molecular Weight logP Substituents on Amide Nitrogen Notable Biological Activity
Target Compound ~335 ~2.5 Oxan-4-yl, 2,2,2-trifluoroethyl Hypothesized anticancer activity
3-(4-Methoxyphenyl)-N-[(oxan-4-yl)methyl]propanamide 277.36 2.12 Oxan-4-ylmethyl Not reported
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 319.84 ~3.5 3-Chlorophenethyl Analgesic (ibuprofen derivative)
N-(2-Fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide 355.35 ~3.0 2-Fluorophenyl, oxadiazole Not reported

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